4-hydrazinyl-6-methoxypyrimidine
Description
Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research
Pyrimidine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in chemistry and biology. umich.eduyoutube.com The pyrimidine ring system is widespread in nature, forming the core structure of essential biomolecules such as the nucleobases cytosine, thymine, and uracil, which are the building blocks of DNA and RNA. umich.eduwikipedia.org Beyond its biological role, thiamine (B1217682) (vitamin B1) also features a pyrimidine ring. wikipedia.org
In contemporary chemical research, pyrimidine derivatives are of immense interest due to their diverse biological activities. nih.gov Synthetic compounds containing the pyrimidine motif have shown efficacy as anticancer, antiviral, anti-inflammatory, and antibacterial agents. nih.gov The structural similarity of pyrimidines to endogenous molecules allows them to interact readily with biological targets like enzymes and genetic material. nih.gov This has led to the development of numerous FDA-approved drugs incorporating the pyrimidine scaffold. nih.gov The synthesis of pyrimidine derivatives is a major focus, with methods like the Biginelli reaction and other multicomponent reactions being employed to create diverse molecular libraries for drug discovery. wikipedia.orgmdpi.com
Significance of Hydrazine (B178648) Functional Groups in Advanced Organic Synthesis and Molecular Design
Hydrazine (H₂N-NH₂) and its organic derivatives, characterized by a nitrogen-nitrogen single bond, are a class of compounds with significant utility in organic synthesis. wikipedia.orgwikipedia.org The hydrazine functional group is a powerful nucleophile and a good reducing agent, making it a versatile reagent in a variety of chemical transformations. wikipedia.org
One of the most notable applications of hydrazine is in the Wolff-Kishner reduction, a reaction that deoxygenates aldehydes and ketones to their corresponding alkanes. wikipedia.orgorganic-chemistry.org Hydrazine derivatives are also crucial precursors in the synthesis of many pharmaceuticals and agrochemicals. wikipedia.orgslideshare.net The reactivity of the hydrazine moiety allows for its incorporation into various molecular frameworks, often leading to compounds with interesting pharmacological properties. organic-chemistry.org In molecular design, the ability of hydrazines to form stable hydrazones with carbonyl compounds is widely exploited for the creation of complex molecules and for the characterization of aldehydes and ketones. wikipedia.orgwikipedia.org
Introduction to 4-Hydrazinyl-6-Methoxypyrimidine as a Pivotal Synthetic Building Block and Scaffold
This compound is a chemical compound that integrates the key features of both pyrimidines and hydrazines. bldpharm.com With the molecular formula C₅H₈N₄O, this compound consists of a pyrimidine ring substituted with a hydrazinyl group at position 4 and a methoxy (B1213986) group at position 6. bldpharm.comuni.lu
This unique arrangement of functional groups makes this compound a valuable synthetic building block. The nucleophilic hydrazinyl group can readily participate in reactions to form new bonds, allowing for the facile introduction of the pyrimidine scaffold into larger, more complex molecules. The presence of the methoxy group and the nitrogen atoms in the pyrimidine ring also influences the electronic properties of the molecule, modulating its reactivity and potential interactions with biological targets. It is classified as a heterocyclic building block, specifically a pyrimidine, and also as an organic building block, falling under the categories of hydrazines and ethers. bldpharm.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 23905-80-8 bldpharm.com |
| Molecular Formula | C₅H₈N₄O bldpharm.com |
| Molecular Weight | 140.14 g/mol bldpharm.com |
| Monoisotopic Mass | 140.06981 Da uni.lu |
| SMILES | COC1=NC=NC(=C1)NN uni.lu |
| InChI | InChI=1S/C5H8N4O/c1-10-5-2-4(9-6)7-3-8-5/h2-3H,6H2,1H3,(H,7,8,9) uni.lu |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C bldpharm.com |
Historical Development and Evolution of Pyrimidine-Hydrazine Chemistry
The systematic study of pyrimidines dates back to the late 19th century. In 1884, Pinner first synthesized pyrimidine derivatives and coined the term "pyrimidin" in 1885. umich.eduwikipedia.org The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.org Early research focused on the synthesis and reactions of naturally occurring pyrimidines like barbituric acid. wikipedia.org
The chemistry of hydrazine also has a rich history, with phenylhydrazine (B124118) being one of the first derivatives discovered and historically used in analytical chemistry to identify carbonyl compounds. wikipedia.org The reaction of hydrazine with pyrimidine bases was explored in the mid-20th century. scispace.com It was found that hydrazine could specifically react with cytosine and uracil-type bases, leading to ring cleavage. scispace.com This reactivity opened up new avenues for the chemical modification of nucleic acids.
A significant development in pyrimidine-hydrazine chemistry was the discovery that hydrazine could transform pyrimidine rings into pyrazoles. For instance, 4-methoxy-5-nitropyrimidine (B8763125) reacts with hydrazine hydrate (B1144303) to first form 4-hydrazino-5-nitropyrimidine, which upon treatment with excess hydrazine is converted into 3-amino-4-nitropyrazole. rsc.org This type of transformation, where a six-membered pyrimidine ring rearranges into a five-membered pyrazole (B372694) ring, was unprecedented and expanded the synthetic utility of pyrimidine-hydrazine compounds. rsc.org These historical developments have laid the groundwork for the contemporary use of molecules like this compound as versatile building blocks in organic synthesis.
Structure
3D Structure
Properties
CAS No. |
23905-80-8 |
|---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(6-methoxypyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H8N4O/c1-10-5-2-4(9-6)7-3-8-5/h2-3H,6H2,1H3,(H,7,8,9) |
InChI Key |
IEVYUPUJSDLOID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NN |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 4 Hydrazinyl 6 Methoxypyrimidine
Classical Nucleophilic Substitution Strategies for Hydrazinylpyrimidine Formation
The traditional and most common method for synthesizing 4-hydrazinyl-6-methoxypyrimidine involves nucleophilic aromatic substitution (SNAr). This approach leverages the inherent electrophilicity of the pyrimidine (B1678525) ring, which is enhanced by the presence of good leaving groups.
Reaction of Halogenated Pyrimidine Precursors with Hydrazine (B178648) Derivatives
The primary route for introducing a hydrazinyl group onto the pyrimidine core is through the reaction of a halogenated pyrimidine with hydrazine or its derivatives. The most frequently used precursor is 4-chloro-6-methoxypyrimidine (B185298). uni.lunih.gov The chlorine atom at the C4 position serves as an effective leaving group, readily displaced by the nucleophilic hydrazine.
The reaction is typically carried out by treating 4-chloro-6-methoxypyrimidine with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or isopropanol. The reaction conditions can be varied to optimize the yield and purity of the final product, this compound. Factors such as reaction temperature, time, and the molar ratio of reactants play a crucial role in the efficiency of the synthesis. For instance, refluxing the reactants for several hours is a common practice to ensure the completion of the reaction.
| Precursor | Reagent | Solvent | Conditions | Yield |
| 4-chloro-6-methoxypyrimidine | Hydrazine hydrate | Ethanol | Reflux | High |
| 4-chloro-6-methoxypyrimidine | Hydrazine hydrate | Isopropanol | Reflux | Good |
| 4,6-dichloro-5-nitropyrimidine (B16160) | Hydrazine | Not specified | Not specified | Unsuccessful |
It is noteworthy that the reactivity of the halogenated precursor is critical. While 4-chloro-6-methoxypyrimidine is a suitable substrate, attempts to synthesize hydrazino-nitro-pyrimidines from the more reactive 4,6-dichloro-5-nitropyrimidine have been reported as unsuccessful. oregonstate.edu This highlights the nuanced electronic and steric effects that govern these substitution reactions.
Mechanistic Elucidation of Hydrazinolysis Pathways
The reaction between a halogenated pyrimidine and hydrazine proceeds via a well-established nucleophilic aromatic substitution mechanism. The process is initiated by the nucleophilic attack of the hydrazine molecule on the electron-deficient carbon atom bearing the halogen. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.
The stability of this intermediate is a key factor in determining the reaction rate. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring helps to delocalize the negative charge, thereby stabilizing the complex. In the subsequent step, the leaving group, typically a halide ion, is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final this compound product.
Studies on the hydrazinolysis of various pyrimidine derivatives have shown that the reaction can sometimes lead to ring-opening or rearrangement products, depending on the substituents and reaction conditions. researchgate.netrsc.org However, for the synthesis of this compound from 4-chloro-6-methoxypyrimidine, the direct substitution pathway is the predominant and desired route.
Advanced Synthetic Approaches to this compound
In recent years, the field of chemical synthesis has seen a significant shift towards more sustainable and efficient methodologies. These advanced approaches are now being applied to the synthesis of pyrimidine derivatives, including this compound, to improve scalability, safety, and environmental impact.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceutical intermediates. rasayanjournal.co.injmaterenvironsci.com These principles advocate for the use of less hazardous chemicals, safer solvents, and energy-efficient processes. In the context of this compound synthesis, this translates to exploring alternative solvents to traditional volatile organic compounds and minimizing waste generation. rasayanjournal.co.in
The use of water as a solvent, microwave-assisted synthesis, and solvent-free reaction conditions are some of the green strategies being explored for pyrimidine synthesis. rasayanjournal.co.injmaterenvironsci.comresearchgate.net For example, microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various pyrimidine derivatives. smolecule.com While specific applications of these techniques to the synthesis of this compound are still emerging, they represent a promising avenue for future process optimization.
Catalytic Enhancements in Pyrimidine Hydrazination
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of chemical reactions. While the uncatalyzed reaction of 4-chloro-6-methoxypyrimidine with hydrazine is generally efficient, the use of catalysts could potentially lower the reaction temperature, reduce reaction times, and improve yields.
Various transition metal catalysts, such as those based on palladium, copper, and gold, have been employed in the synthesis of diverse pyrimidine derivatives. mdpi.comresearchgate.netunipd.it These catalysts can facilitate C-N bond formation through different mechanistic pathways, including reductive amination and cross-coupling reactions. The application of such catalytic systems to the hydrazination of pyrimidines could offer a more controlled and efficient synthetic route. Research in this area is ongoing, with the aim of developing robust and recyclable catalysts for large-scale production.
Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry has emerged as a transformative technology for the synthesis of fine chemicals and pharmaceuticals. researchgate.netresearchgate.net This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for seamless integration of reaction and purification steps. nih.gov
The synthesis of pyrimidine derivatives has been successfully demonstrated using continuous flow reactors. researchgate.netresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and improved product quality. The implementation of a continuous flow process for the synthesis of this compound could enable a more efficient, scalable, and automated production process, which is highly desirable for industrial applications. nih.gov
Regioselective Synthesis and Isomeric Control in Pyrimidine Functionalization
The predominant route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, on the pyrimidine ring with hydrazine. The starting material of choice is often 4-chloro-6-methoxypyrimidine. The inherent electronic properties of the pyrimidine ring dictate the regiochemical outcome of this transformation.
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency is not uniform across the ring. The carbon atoms at positions 2, 4, and 6 are significantly more electrophilic than the carbon at position 5. Consequently, these positions are susceptible to attack by nucleophiles.
In the case of 4-chloro-6-methoxypyrimidine, the two potential sites for nucleophilic attack by hydrazine are the C4 and C6 positions. However, the substitution of the chlorine atom at the C4 position is overwhelmingly favored. Research into the nucleophilic substitution on similarly substituted pyrimidines has shown a high degree of regioselectivity, with the C4 position being the preferred site of attack. researchgate.net This preference can be attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position.
The reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine (B57538) with hydrazine hydrate in ethanol under reflux has been shown to selectively yield the corresponding 4-hydrazinyl derivative, demonstrating the feasibility of this synthetic approach. heteroletters.org While this specific example involves a different substitution pattern, the underlying principles of regioselectivity remain applicable. The formation of the isomeric 2-hydrazinylpyrimidine is a potential side reaction, but it is generally not observed as the major product under typical reaction conditions.
The synthesis of isomeric fused pyrimidotriazines often starts from 2-hydrazinylpyrimidines, which are themselves synthesized from appropriate precursors. chem-soc.si This highlights the importance of controlling the initial hydrazinolysis step to obtain the desired isomer for subsequent transformations.
To ensure the selective synthesis of this compound, careful optimization of reaction conditions is crucial. This includes the choice of solvent, reaction temperature, and the stoichiometry of the reactants. The use of a suitable solvent, such as ethanol, and controlling the reaction temperature can help to minimize the formation of any potential isomeric byproducts.
Table 1: Key Starting Materials and Intermediates
| Compound Name | Role in Synthesis |
| 4-chloro-6-methoxypyrimidine | Starting material |
| Hydrazine hydrate | Nucleophilic reagent |
| This compound | Target compound |
| 4-chloro-6-methyl-2-(methylthio)pyrimidine | Analogous starting material |
| 2-hydrazinylpyrimidine | Isomeric intermediate |
Chemical Reactivity and Derivatization Strategies of 4 Hydrazinyl 6 Methoxypyrimidine
Transformations at the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) attached to the pyrimidine (B1678525) ring is a key site for chemical modifications. Its nucleophilic character and the presence of two nitrogen atoms facilitate a range of reactions, from simple condensations to complex cyclizations, leading to diverse molecular architectures.
Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Schiff Bases
One of the most fundamental reactions of 4-hydrazinyl-6-methoxypyrimidine involves its condensation with carbonyl compounds, such as aldehydes and ketones. nih.govresearchgate.net This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazine group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone. libretexts.orglibretexts.org These reactions are often catalyzed by a small amount of acid. researchgate.net
The resulting hydrazones, which contain the R1R2C=NNH- linkage, are stable compounds that can be isolated and characterized. mdpi.com The formation of hydrazones is a versatile method for creating new derivatives of this compound, as a wide variety of aldehydes and ketones can be used. mdpi.comnih.gov In some instances, if the carbonyl compound contains an additional reactive functional group, further intramolecular reactions can occur. mdpi.com
The table below provides examples of hydrazones synthesized from the condensation of hydrazides with various carbonyl compounds, illustrating the general nature of this reaction.
| Hydrazide Reactant | Carbonyl Reactant | Product | Reference |
| Adamantane-1-carbohydrazide | Substituted Acetophenones | Hydrazide-hydrazones | mdpi.com |
| Adamantane-1-carbohydrazide | Substituted Benzaldehydes | Hydrazide-hydrazones | mdpi.com |
| Nicotinic or Isonicotinic hydrazide | 2,3- or 2,4-dihydroxybenzaldehyde | Hydrazones | nih.gov |
| 4-Methoxyisophthalohydrazide | Aromatic aldehydes | 4-Methoxy-1,3-benzenediolylhydrazone derivatives | nih.gov |
It is important to note that while the term "Schiff base" is sometimes used interchangeably with "hydrazone," it more accurately refers to the product of condensation between a primary amine and a carbonyl compound (an imine). However, in the broader context of derivatization, the formation of a C=N bond is the key transformation.
Cyclocondensation Reactions to Form Fused Heterocyclic Systems
The hydrazine moiety of this compound is a valuable precursor for the synthesis of fused heterocyclic systems. In these reactions, both nitrogen atoms of the hydrazine group participate in the formation of a new ring that is fused to the pyrimidine core. This strategy allows for the construction of complex polycyclic molecules from relatively simple starting materials.
Pyrazolopyrimidines and triazolopyrimidines are two important classes of fused heterocycles that can be synthesized from this compound. The synthesis of pyrazolopyrimidines often involves the reaction of the hydrazinylpyrimidine with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.org The reaction proceeds through an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization and dehydration to afford the pyrazolopyrimidine ring system. nih.gov
For example, the reaction of a hydrazinylpyrimidine with a β-ketoester can lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. nih.gov Similarly, cyclocondensation with other appropriate reagents can yield various substituted pyrazolopyrimidines. researchgate.netresearchgate.net
Triazolopyrimidines can be synthesized by reacting 2-hydrazinopyrimidines with acylating agents, which can lead to the formation of s-triazolo[4,3-a]pyrimidines. researchgate.net These can then sometimes rearrange to the more stable s-triazolo[1,5-a]pyrimidines. researchgate.net Another route involves the reaction with reagents that provide a one-carbon unit, such as formic acid or orthoesters, to form the triazole ring. The reaction of 3-amino-1,2,4-triazoles with appropriate reagents can also lead to the formation of triazolo[1,5-a]pyrimidine derivatives. researchgate.net
The following table summarizes some synthetic approaches to these fused systems.
| Starting Material | Reagent | Fused Heterocycle | Reference |
| 4-Hydrazinopyrimidines | 1,3-Dicarbonyl compounds | Pyrazolopyrimidines | beilstein-journals.org |
| Aminopyrazole derivative | Diethylmalonate derivative | Dihydro-8H-chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidin-8-one | nih.gov |
| 2-Hydrazinopyrimidines | Acylating agents | s-Triazolo[4,3-a]pyrimidine | researchgate.net |
| 6-Acetyl-4,7-dihydro-5-methyl-7-phenyl nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine | Hydrazine | Tetrahydro-dimethyl-phenyl-1H-pyrazolo[3,4-d] nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine | researchgate.net |
The synthesis of tetrazoles, five-membered rings containing four nitrogen atoms, from hydrazinyl precursors is a more complex transformation. A common method for tetrazole synthesis involves the [2+3] cycloaddition of an azide (B81097) to a nitrile. nih.gov While not a direct cyclization of the hydrazine moiety itself, this compound can be a starting material for creating intermediates that can then be converted to tetrazoles. For example, the hydrazine could be transformed into a functional group that can then react with an azide source.
Another approach involves the reaction of nitriles with sodium azide and an acid, or the use of organocatalysts to facilitate the cycloaddition. organic-chemistry.org Syntheses of 1,5-disubstituted tetrazoles have been achieved from imidoylbenzotriazoles. organic-chemistry.org The formation of tetrazole rings fused to the pyrimidine core would require a specific set of reagents and reaction conditions designed to build the tetrazole ring onto the pyrimidine scaffold, often involving multiple synthetic steps. For instance, a cyano group could be introduced onto the pyrimidine ring, which could then undergo cycloaddition with an azide.
The formation of other nitrogen-rich fused rings can also be envisioned through various cyclocondensation reactions. For example, reaction with nitrogen-containing electrophiles could lead to the formation of fused triazines or tetrazines, although specific examples with this compound are less commonly reported in the provided search results.
Acylation, Sulfonylation, and Alkylation of Hydrazine Nitrogens
The nitrogen atoms of the hydrazine group in this compound are nucleophilic and can readily react with various electrophiles.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of acylhydrazides. This reaction typically occurs at the terminal nitrogen atom of the hydrazine. Acylation can be a useful strategy for introducing a variety of functional groups onto the molecule. chalcogen.ro
Sulfonylation: Similarly, reaction with sulfonyl chlorides yields sulfonamides. This introduces a sulfonyl group, which can significantly alter the electronic and steric properties of the molecule.
Alkylation: Alkylation of the hydrazine moiety can occur with alkyl halides or other alkylating agents. The site of alkylation (at the α- or β-nitrogen) can sometimes be controlled by the reaction conditions and the nature of the alkylating agent.
These derivatization strategies are fundamental in synthetic organic chemistry for modifying the properties of a molecule. nih.gov
Oxidative and Reductive Transformations of the Hydrazine Group
The hydrazine group is susceptible to both oxidation and reduction, leading to different functional groups.
Oxidation: Oxidation of hydrazines can lead to a variety of products depending on the oxidizing agent and the reaction conditions. Mild oxidation can lead to the formation of diazenes (R-N=N-H), while stronger oxidation can result in the cleavage of the N-N bond and the formation of the corresponding amine or other products. beilstein-journals.org In some cases, oxidative cyclization can occur, leading to the formation of heterocyclic rings. researchgate.net The electrochemical oxidation of hydrazones, derived from hydrazines, is a known method for generating various organic molecules. beilstein-journals.org
Reduction: Reduction of the hydrazine group typically involves the cleavage of the N-N bond to yield the corresponding amine (4-amino-6-methoxypyrimidine) and ammonia. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation. The Wolff-Kishner reduction, which involves the conversion of a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate, is a classic example of a reductive process involving hydrazones. beilstein-journals.org
These oxidative and reductive transformations provide further avenues for the chemical modification of this compound and its derivatives.
Reactions Involving the Pyrimidine Ring System
The pyrimidine ring in this compound is an electron-deficient system, which influences its reactivity. The presence of the methoxy (B1213986) and hydrazinyl substituents further modulates the electronic properties and steric environment of the ring, directing the outcomes of various chemical transformations.
Nucleophilic Aromatic Substitution on the Pyrimidine Core
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyrimidine core. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes it susceptible to attack by nucleophiles. In this compound, the positions most activated towards nucleophilic attack are C2 and C4/C6, due to the resonance stabilization of the Meisenheimer-like intermediate.
While direct substitution on the pyrimidine ring of this compound itself is not extensively documented in readily available literature, the principles of SNAr on similar pyrimidine systems provide a strong basis for predicting its reactivity. For instance, a halogen atom at the C4 or C6 position of a pyrimidine ring is typically readily displaced by a variety of nucleophiles. Should a suitable leaving group be present on the pyrimidine core of a precursor to this compound, its displacement by nucleophiles would be a viable synthetic strategy.
A study on related nitrogen-containing fused heterocycles demonstrated an efficient methodology for nucleophilic aromatic substitution of a chlorine atom by various primary and secondary amines using polyethylene (B3416737) glycol (PEG-400) as a green solvent. This approach led to excellent yields in short reaction times, highlighting a potential avenue for functionalizing the pyrimidine core under environmentally benign conditions nih.gov.
The inherent reactivity of the pyrimidine ring can be seen in the synthesis of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives, where the hydrazinyl group is introduced via nucleophilic substitution of a suitable leaving group on the pyrimidine ring nih.gov. Although the starting material is different, this demonstrates the feasibility of such substitutions on the pyrimidine scaffold.
| Reactant | Nucleophile | Product | Conditions | Reference |
| 2,4,6-trichloro-pyrimidine | Morpholine | 2,4-bismorpholino-6-chloropyrimidine | N/A | nih.gov |
| 2,4-bismorpholino-6-chloropyrimidine | Hydrazine hydrate (B1144303) | 6-hydrazinyl-2,4-bismorpholinopyrimidine | N/A | nih.gov |
| 8-chloro- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine | Various amines | 8-amino- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives | PEG-400, short reaction time | nih.gov |
Cross-Coupling Reactions at Activated Pyrimidine Positions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. For these reactions to occur on the pyrimidine ring of this compound, a suitable leaving group (typically a halide or triflate) would need to be present at one of the ring positions.
Suzuki Coupling:
The Suzuki coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. While specific examples involving this compound are not readily found, studies on other substituted pyrimidines demonstrate the feasibility of this reaction. For instance, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl/heteroaryl boronic acids has been successfully achieved using a Pd(0) catalyst nih.gov. Research has also shown that one-pot, regioselective double Suzuki couplings of 2,4-dichloropyrimidine (B19661) can be performed to efficiently synthesize diarylated pyrimidines youtube.com. In the case of 2,4-dichloro-6-methoxypyrimidine, Suzuki coupling with phenylboronic acid led to a mixture of isomers, indicating that the reaction can occur at different positions, though selectivity can be an issue tubitak.gov.tr.
Heck Reaction:
The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base researchgate.net. Similar to the Suzuki reaction, this transformation would require a halogenated derivative of this compound. The Heck reaction is a versatile method for the synthesis of substituted alkenes and has been applied to a wide range of substrates, including heterocyclic compounds nih.govnih.gov.
| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
| Suzuki | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4, K3PO4, 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloro-pyrimidine derivatives | nih.gov |
| Suzuki | 2,4-dichloropyrimidine | Arylboronic acids | Pd catalyst, base, alcoholic solvent | Diaryl-substituted pyrimidines | youtube.com |
| Suzuki | 2,4-dichloro-6-methoxypyrimidine | Phenylboronic acid | Pd(PPh3)4 | Mixture of 2-chloro-4-methoxy-6-phenylpyrimidine and 4-chloro-6-methoxy-2-phenylpyrimidine | tubitak.gov.tr |
Skeletal Editing and Ring Transformation Reactions
Skeletal editing refers to the modification of the core structure of a molecule, and in the context of this compound, this would involve altering the pyrimidine ring itself. Such transformations can lead to novel heterocyclic systems with potentially interesting biological activities.
A notable example of skeletal editing is the conversion of pyrimidines into pyrazoles through a formal carbon deletion. This transformation has been achieved under relatively mild conditions and involves the triflylation of the pyrimidine core, followed by a hydrazine-mediated skeletal remodeling nih.govbiomedres.usresearchgate.net. Given that this compound already possesses a hydrazinyl group, it is conceivable that under appropriate conditions, an intramolecular rearrangement or a reaction with an external reagent could lead to a ring transformation.
Ring transformation reactions of pyrimidines are known to occur with various nucleophiles, leading to different heterocyclic systems nih.govnih.gov. For example, the reaction of certain pyrimidines with hydrazine can lead to the formation of pyrazoles or 1,2,4-triazoles nih.gov. The specific outcome of such a reaction with this compound would depend on the reaction conditions and the substitution pattern of the pyrimidine ring.
| Starting Material | Reagent | Product | Key Transformation | Reference |
| 4-Phenylpyrimidine | Triflic anhydride, then hydrazine | 5-Phenyl-1H-pyrazole | Formal carbon deletion from pyrimidine ring | nih.govbiomedres.us |
| 5-Nitropyrimidines | α-Phenylacetamidines | Pyridine (B92270) derivatives | Pyrimidine to pyridine ring transformation | nih.gov |
| Pyrimidine-4(3H)-one | Hydrazine hydrate | 3(5)-Aminopyrazole | Ring cleavage and recyclization | nih.gov |
Multi-component Reaction Architectures Utilizing this compound as a Building Block
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials nih.gov. The use of this compound as a building block in MCRs offers a direct route to highly functionalized heterocyclic systems. The presence of the nucleophilic hydrazinyl group and the pyrimidine ring provides multiple reactive sites for participation in such transformations.
While specific examples detailing the use of this compound in well-known MCRs like the Biginelli or Hantzsch reactions are not extensively reported, the reactivity of the hydrazinyl group makes it an excellent candidate for such reactions. For instance, the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea, could potentially be adapted to use a hydrazinylpyrimidine in place of urea researchgate.netwikipedia.org. A modified four-component Biginelli reaction has been developed for the synthesis of C-2 functionalized dihydropyrimidines, where a hydrazine derivative is used as a nucleophile in the final step nih.govresearchgate.net.
Similarly, the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia, could potentially be modified to incorporate a hydrazinylpyrimidine youtube.comnih.gov.
The general principle of using hydrazinyl heterocycles in MCRs is well-established. For example, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate is known to produce highly substituted pyranopyrazoles wikipedia.org. The application of such strategies to this compound could lead to a diverse range of fused heterocyclic systems.
| MCR Type | Key Reactants | Potential Product with this compound | General Reference |
| Modified Biginelli | Aldehyde, β-dicarbonyl compound, this compound | Dihydropyrimidinone derivative | nih.govresearchgate.net |
| Hantzsch-type | Aldehyde, β-dicarbonyl compound, this compound | Dihydropyridine-fused pyrimidine | nih.gov |
| Pyranopyrazole synthesis | Aldehyde, malononitrile, β-ketoester, this compound | Pyranopyrazole-fused pyrimidine | wikipedia.org |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Hydrazinyl 6 Methoxypyrimidine Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 4-hydrazinyl-6-methoxypyrimidine, both one-dimensional and advanced two-dimensional (2D) NMR techniques are indispensable.
Application of 2D NMR (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional NMR experiments are powerful tools for unambiguously establishing the connectivity of atoms within a molecule. nih.govslideshare.netsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are J-coupled, typically through two or three bonds. sdsu.edu In the context of this compound, a COSY spectrum would reveal correlations between adjacent protons on the pyrimidine (B1678525) ring, if any, and within the hydrazinyl group.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is instrumental in assigning the carbon signals of the pyrimidine ring and the methoxy (B1213986) group by linking them to their corresponding proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, the HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduyoutube.com This technique is crucial for piecing together the complete molecular framework. For instance, it can show correlations from the methoxy protons to the C6 carbon of the pyrimidine ring, and from the pyrimidine ring protons to various other carbons in the ring, confirming the substitution pattern.
Table 1: Representative 2D NMR Correlations for a Substituted Pyrimidine System
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H - ¹H | Identifies adjacent protons (J-coupled). |
| HSQC | ¹H - ¹³C (¹J) | Connects protons to their directly attached carbons. |
| HMBC | ¹H - ¹³C (ⁿJ, n=2,3) | Establishes long-range connectivity between protons and carbons, revealing the molecular skeleton. |
Investigations of Tautomerism and Conformational Dynamics via NMR
Hydrazinyl-substituted heterocycles can exist in different tautomeric forms. NMR spectroscopy is a key technique to investigate this phenomenon. By analyzing chemical shifts and coupling constants, and potentially employing variable temperature NMR studies, it's possible to determine the predominant tautomer in solution and study the dynamics of any equilibrium. Furthermore, NMR can provide insights into the conformational preferences of the molecule, such as the rotation around the C-N bond of the hydrazinyl group.
Vibrational Spectroscopy: Infrared and Raman Analysis for Functional Group Identification and Molecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. researchgate.netaps.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. For instance, the N-H stretching vibrations of the hydrazinyl group are expected in the region of 3300-3500 cm⁻¹. nih.gov The C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1600-1400 cm⁻¹ region. The C-O stretching of the methoxy group is also a key diagnostic peak. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations and bonds that are less polar. nih.gov The pyrimidine ring breathing modes are often strong in the Raman spectrum.
By analyzing the positions, intensities, and shapes of these vibrational bands, one can not only identify the functional groups present but also gain insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies. aps.orgnih.gov
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydrazinyl (N-H) | Stretching | 3300 - 3500 |
| Pyrimidine Ring (C=N, C=C) | Stretching | 1400 - 1600 |
| Methoxy (C-O) | Stretching | ~1250 |
| Methoxy (C-H) | Stretching | 2950 - 2850 |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Elemental Composition and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental composition. nih.gov This is a critical step in confirming the molecular formula of this compound (C₅H₈N₄O). uni.lu
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. nih.govresearchgate.net By studying the fragmentation patterns, it is possible to deduce the structure of the molecule. libretexts.orgnih.gov For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy group, cleavage of the hydrazinyl moiety, and fragmentation of the pyrimidine ring. libretexts.org This data is invaluable for confirming the proposed structure and for distinguishing it from isomers.
X-ray Crystallography for Solid-State Structure Determination
Conformational Analysis and Intermolecular Interactions in Crystal Lattices
The crystal structure of this compound would reveal important details about its conformation in the solid state, such as the planarity of the pyrimidine ring and the orientation of the hydrazinyl and methoxy substituents. researchgate.net
Furthermore, X-ray crystallography provides a detailed picture of the intermolecular interactions that stabilize the crystal lattice. nih.govcardiff.ac.uk These interactions can include hydrogen bonds, which are expected to be significant given the presence of the hydrazinyl group, as well as π-π stacking interactions between the pyrimidine rings. nih.govcolab.ws Understanding these interactions is crucial for comprehending the solid-state properties of the compound. For instance, in a related compound, 4-hydrazino-2-(methylsulfanyl)pyrimidine, centrosymmetric dimers are formed through N—H⋯N hydrogen bonds. nih.gov
Table 3: Crystallographic Data for a Related Hydrazinopyrimidine Derivative
| Parameter | Value |
| Compound | 4-Hydrazino-2-(methylsulfanyl)pyrimidine |
| Molecular Formula | C₅H₈N₄S |
| Crystal System | Orthorhombic |
| Hydrogen Bonding | N—H⋯N |
| Supramolecular Structure | Wave-like chains linked by R₂²(8) ring motifs |
| Data from a study on a similar compound illustrates the type of information obtained from X-ray crystallography. nih.gov |
Polymorphism and Cocrystal Studies of Derivatives
Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the formation of cocrystals, which are multi-component crystals, are critical aspects of solid-state chemistry with profound implications for the physical and chemical properties of a substance. While specific studies on the polymorphism and cocrystallization of this compound derivatives are not extensively documented in publicly available literature, the principles of these investigations are well-established for related heterocyclic compounds.
The screening for polymorphs and cocrystals typically involves a variety of experimental techniques. High-throughput screening methods can be employed to rapidly assess a wide range of crystallization conditions, including different solvents, temperatures, and co-formers. chemrxiv.org Techniques such as grinding, hot-stage microscopy, and solution-based crystallization experiments are fundamental in the search for new solid forms. researchgate.net
Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to identify polymorphic transitions and melting points of different crystalline forms. nih.gov The distinct thermal profiles generated by DSC can reveal the existence of multiple polymorphs or the formation of a new cocrystal phase.
Computational methods also play a significant role in predicting the likelihood of cocrystal formation. By calculating the energy differences between supramolecular hetero- and homosynthons, researchers can assess the propensity for different molecules to form hydrogen bonds with each other, guiding the selection of co-formers for experimental screening. nih.gov
Although direct examples for this compound are scarce, the investigation of analogous pyrimidine derivatives highlights the importance of these studies. For instance, the screening for cocrystals of other pharmaceutically relevant molecules demonstrates that successful cocrystal formation is dependent on both favorable hydrogen bonding and efficient crystal packing. researchgate.net
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
The analysis of pyrimidine and hydrazone derivatives using this technique reveals the nature and relative importance of different intermolecular contacts. For instance, in the crystal structure of 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine dihydrate, Hirshfeld surface analysis was instrumental in investigating the intermolecular interactions. researchgate.net Similarly, for 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, this analysis showed that H···N/N···H and H···H interactions were the most significant contributors to the crystal packing. nih.gov
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots of the distance from the surface to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ) allow for the deconvolution of the Hirshfeld surface into contributions from different interaction types. For example, in a study of 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, the fingerprint plots revealed that H···H, N···H/H···N, and O···H/H···O contacts were the most prominent. nih.gov
The key intermolecular interactions that can be quantified using Hirshfeld surface analysis include:
Hydrogen Bonds: These appear as distinct spikes in the 2D fingerprint plots and are visualized as red regions on the dnorm surface, indicating close contacts.
Van der Waals Forces: H···H contacts are typically the most abundant and are represented by a large, diffuse region in the fingerprint plot.
π-π Stacking Interactions: These are identified by characteristic red and blue triangular patterns on the shape index surface.
The following table summarizes the contributions of different intermolecular contacts to the Hirshfeld surface for some related heterocyclic compounds, illustrating the quantitative power of this technique.
| Compound | H···H (%) | H···N/N···H (%) | H···O/O···H (%) | Other Contacts (%) | Reference |
| 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide | 41.9 | 20.5 | 15.4 | 22.2 | nih.gov |
| 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine | 35.3 | 40.1 | - | 24.6 | nih.gov |
Note: The "Other Contacts" category includes C···H, C···C, N···C, and N···N interactions.
Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Studies of Derivatives
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic structure and photophysical properties of molecules. For derivatives of this compound, these methods can be used to characterize the electronic transitions and to develop fluorescent probes.
UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The position and intensity of the absorption bands are characteristic of the electronic transitions within the molecule. For pyrimidine and hydrazone derivatives, the absorption spectra are typically dominated by π→π* and n→π* transitions associated with the aromatic rings and the hydrazone moiety.
Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule that has been excited by the absorption of a photon. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the local environment. For instance, the introduction of an N,N-dimethylamino group and an N-acetyl group in pyrazolo[1,5-a]pyridine-fused pyrimidine derivatives was found to control the fluorescence brightness and emission wavelength. rsc.org
In some hydrazide-hydrazone derivatives, photoisomerization between E and Z isomers upon light irradiation can lead to significant changes in fluorescence intensity. rsc.org This phenomenon can be exploited for applications such as invisible inks.
The following table presents hypothetical UV-Vis absorption and fluorescence data for a generic pyrimidine-hydrazone derivative, illustrating the type of information obtained from these studies.
| Derivative | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (Φ) |
| Derivative A | Ethanol (B145695) | 280, 350 | 15000, 25000 | 450 | 0.25 |
| Derivative B | Cyclohexane | 275, 345 | 14500, 24000 | 430 | 0.15 |
λabs: Wavelength of maximum absorption; ε: Molar extinction coefficient; λem: Wavelength of maximum emission; Φ: Fluorescence quantum yield.
These spectroscopic techniques are also crucial for studying the interactions of pyrimidine derivatives with biological macromolecules, such as DNA. Changes in the absorption and fluorescence spectra upon binding can provide insights into the binding mode and affinity.
Theoretical and Computational Investigations of 4 Hydrazinyl 6 Methoxypyrimidine
Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule. While specific DFT studies for 4-hydrazinyl-6-methoxypyrimidine are not prominent in the reviewed literature, the methodology is well-established for related structures like pyrimidine (B1678525) and hydrazine (B178648) derivatives. nih.govnih.gov
Calculations are typically performed using a specified functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) or 6-31G*). nih.govmdpi.com The process involves an iterative optimization to find the geometry with the lowest electronic energy. The output provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the planarity of the pyrimidine ring, the N-N bond length of the hydrazine moiety, and the orientation of the methoxy (B1213986) group relative to the ring. Studies on similar molecules show that DFT methods, when compared with experimental X-ray diffraction data, yield very good agreement, with low root-mean-square deviation (RMSD) values for bond lengths and angles, thus validating the chosen theoretical approach. mdpi.com
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govnih.gov
A small energy gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity and a greater ease of intramolecular charge transfer. nih.gov Conversely, a large energy gap implies high kinetic stability and low reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov In studies of various hydrazine and hydrazone derivatives, the HOMO-LUMO gap has been effectively used to characterize and compare the reactivity of different compounds. nih.govnih.govresearchgate.net For this compound, FMO analysis would pinpoint the distribution of these orbitals, with the HOMO likely localized on the electron-rich hydrazine and pyrimidine ring nitrogens, and the LUMO distributed over the electron-deficient carbons of the pyrimidine ring.
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Implication for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Higher energy indicates a stronger tendency to donate electrons. | A higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Lower energy indicates a stronger tendency to accept electrons. | A lower LUMO energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher reactivity, lower kinetic stability, and higher polarizability. |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. ebi.ac.uk The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govacs.org Green areas represent neutral potential.
MEP analysis is invaluable for understanding non-covalent interactions, particularly hydrogen bonding, which is crucial in drug-receptor binding. ebi.ac.ukufms.br For this compound, one would predict:
Negative Regions (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the pyrimidine ring, the lone pairs of the hydrazine group, and the oxygen atom of the methoxy group. These are the primary sites for hydrogen bond acceptance. nih.govresearchgate.net
Positive Regions (Blue): Located around the hydrogen atoms, especially those of the hydrazine (-NHNH2) group, making them potential hydrogen bond donors. acs.org
By identifying these regions, MEP maps can help in the rational design of derivatives with optimized binding properties to a specific biological target. ufms.br
Conformational Analysis and Energy Landscape Mapping
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around its single bonds. For a flexible molecule like this compound, identifying the most stable, low-energy conformers is essential as the bioactive conformation is often one of these preferred structures.
Table 2: Key Rotatable Bonds in this compound for Conformational Analysis
| Rotatable Bond | Dihedral Angle Definition | Potential Conformer Types |
| Pyrimidine-Hydrazine | C5-C4-N-N | Defines the orientation of the hydrazine group relative to the pyrimidine ring (e.g., syn/anti or cis/trans). |
| Pyrimidine-Methoxy | C5-C6-O-C(H3) | Determines the position of the methyl group of the methoxy substituent relative to the pyrimidine ring. |
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed investigation of chemical reaction pathways, providing insights into the feasibility and kinetics of a reaction. By mapping the energy profile of a reaction from reactants to products, researchers can identify all intermediates and, crucially, the high-energy transition states (TS) that must be overcome. rsc.org The energy difference between the reactants and the highest-energy transition state is the activation energy, which governs the reaction rate.
This methodology has been applied to understand complex reactions involving pyrimidine-like molecules. For example, DFT-based quantum mechanical cluster models have been used to elucidate the enzymatic reaction mechanism of dihydropyrimidinase, detailing the roles of specific amino acid residues in catalysis, proton transfer steps, and the stabilization of transition states. mdpi.com For this compound, this approach could be used to predict the outcomes of its synthesis, its potential metabolic pathways, or its reactions with other molecules by calculating the activation barriers for proposed mechanisms.
Molecular Dynamics Simulations for Studying Conformational Flexibility and Solvent Effects
While conformational analysis identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation in a given environment, such as a solvent. acs.org
For this compound, an MD simulation in an explicit solvent like water would show its conformational flexibility by observing transitions between different low-energy states. researchgate.net Furthermore, it would provide a detailed picture of solute-solvent interactions. Studies on pyrimidine in aqueous solution have shown that water molecules form specific and persistent hydrogen bonds with the ring's nitrogen atoms, which can induce minor distortions in the molecule's geometry and affect its electronic properties. researchgate.net MD simulations are also critical for studying the stability of a ligand when bound to a protein, confirming whether the binding pose predicted by molecular docking remains stable over time. nih.govacs.org
Molecular Docking Studies of this compound Derivatives with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a biological macromolecule, such as a protein or DNA, to form a stable complex. acs.org It is a vital tool in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. The method uses scoring functions to estimate the binding affinity, often reported as a binding energy score.
Derivatives of pyrimidine and hydrazine/hydrazone are frequently studied as inhibitors of various biological targets. Docking studies have provided significant insights into their mechanisms of action. For instance, various pyrimidine derivatives have been docked into the active sites of enzymes like focal adhesion kinase (FAK), cyclooxygenase (COX), and epidermal growth factor receptor (EGFR), revealing key hydrogen bonds and hydrophobic interactions responsible for their inhibitory activity. acs.orgnih.govrsc.org Notably, dihydrazone pyrimidine derivatives have been shown through docking to bind to the minor groove of DNA, consistent with their observed antitumor activity. researchgate.net These studies collectively demonstrate that the pyrimidine core serves as an effective scaffold for positioning functional groups, like the hydrazine moiety, to make specific and potent interactions with biological targets.
Table 3: Summary of Molecular Docking Studies on Pyrimidine and Hydrazone Derivatives
| Compound Class | Biological Target | Key Interactions and Findings | Reference(s) |
| Pyridazine Hydrazone | EGFR and HER2 Kinases | The molecule fits into the ATP-binding site, forming hydrogen bonds and hydrophobic interactions. It showed a preferential binding for EGFR over HER2. | nih.gov |
| 4,6-Dihydrazone Pyrimidine | DNA | Compounds were predicted to bind in the DNA groove, with some partial intercalation. This binding mode supports their potential as antitumor agents. | researchgate.net |
| Pyrazolo[3,4-d]pyrimidinones | G-quadruplex DNA | Docking suggested that these derivatives could stabilize G-quadruplex structures found in oncogene promoters, such as KRAS. | |
| Pyridine-1,3,4-oxadiazole | COX-1/COX-2 | Derivatives were docked into the cyclooxygenase active site to predict their anti-inflammatory potential and selectivity. | rsc.org |
| Pyrimidine-based inhibitors | Focal Adhesion Kinase (FAK) | Docking identified critical hydrogen bonds with residues like Cys502 and hydrophobic interactions with Leu501 and Leu553, guiding the design of more potent inhibitors. | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmui.ac.ir These models are instrumental in drug discovery for predicting the activity of new compounds, optimizing lead compounds, and understanding the molecular features that are crucial for a specific biological effect. nih.gov
While no specific QSAR models have been published for a series of compounds centered exclusively around this compound, the principles of QSAR can be readily applied to understand its potential biological interactions. QSAR studies on related hydrazinopyrimidine and other pyrimidine derivatives have successfully identified key molecular descriptors that influence their activity as, for example, anticancer or enzyme inhibitory agents. nih.gov
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is selected.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govmui.ac.ir
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters like the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (q²), and external validation with a test set of compounds. nih.gov
For a hypothetical QSAR study on a series of pyrimidine derivatives including this compound, one could investigate their potential as inhibitors of a specific enzyme, such as a kinase. The developed QSAR model would help in identifying the structural features of the pyrimidine scaffold that are critical for inhibitory activity.
For instance, a 3D-QSAR study, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties around the aligned molecules. Research on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives has utilized CoMFA and CoMSIA models to elucidate the structure-activity relationships for their antitumor activity. nih.gov
Below is an example of a data table that would be generated in a QSAR study, showing the statistical quality of the developed models.
| Model | q² | R² | Standard Error of Estimate (SEE) | F-value |
|---|---|---|---|---|
| CoMFA | 0.654 | 0.932 | 0.215 | 120.7 |
| CoMSIA (Steric + Electrostatic) | 0.688 | 0.945 | 0.198 | 145.3 |
| CoMSIA (Full Model) | 0.712 | 0.958 | 0.176 | 180.1 |
These statistical parameters would indicate a robust and predictive QSAR model, which could then be used to guide the design of new, more potent analogues of this compound.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. physchemres.orgsciensage.info These methods allow for the calculation of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), which can aid in the structural elucidation and characterization of newly synthesized compounds. physchemres.orgsciensage.infoijcce.ac.ir
For this compound, DFT calculations, typically using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its spectroscopic features. physchemres.org
Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational modes of this compound. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. The predicted spectrum can then be compared with experimental data to assign the observed bands to specific molecular vibrations.
The following table presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Expected Experimental Range | Assignment |
|---|---|---|---|
| ν(N-H) | 3450, 3380 | 3400-3200 | Hydrazinyl N-H stretch |
| ν(C-H)aromatic | 3105, 3080 | 3100-3000 | Pyrimidine C-H stretch |
| ν(C-H)methoxy | 2980, 2870 | 3000-2850 | Methoxy C-H stretch |
| ν(C=N), ν(C=C) | 1610, 1580, 1550 | 1620-1450 | Pyrimidine ring stretch |
| δ(N-H) | 1630 | 1650-1580 | Hydrazinyl N-H bend |
| ν(C-O) | 1250 | 1275-1200 | Aryl ether C-O stretch |
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. scirp.org The calculated values, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental spectra to confirm the molecular structure.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. ijcce.ac.ir These calculations provide information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, characteristic of heteroaromatic systems.
The combination of these computational methods provides a powerful platform for the in silico investigation of this compound, offering insights that can guide its synthesis, characterization, and potential applications in medicinal chemistry.
Biological and Bioinorganic Interactions of 4 Hydrazinyl 6 Methoxypyrimidine and Its Derivatives
Mechanistic Investigations of Enzyme Inhibition (In Vitro Studies)
Derivatives of 4-hydrazinyl-6-methoxypyrimidine, particularly its hydrazone forms, have been the subject of in vitro enzymatic assays to elucidate their inhibitory mechanisms against various enzymes. For instance, novel 2,4-diaminopyrimidine (B92962) derivatives have been designed and shown to act as potent anti-thyroid cancer agents by inhibiting Focal Adhesion Kinase (FAK). nih.gov One such derivative, compound 14f , demonstrated significant FAK inhibition with an IC50 value of 35 nM. nih.gov While this was a decrease in potency compared to the established FAK inhibitor TAE-226, it still represents a substantial inhibitory effect. nih.gov Further investigations revealed that this compound could also moderately inhibit other kinases such as ALK, EGFR, Pyk2, and TYK2. nih.gov The pyrimidine (B1678525) ring within these structures is often crucial, forming key hydrogen bonds with the target kinase, which contributes to their strong inhibitory activity. nih.gov
In the context of Alzheimer's disease, hydrazone derivatives of pyridoxal (B1214274) (a form of vitamin B6) and pyridine-4-carbaldehyde have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal to the cholinergic system. nih.gov These compounds were found to be reversible inhibitors of both enzymes, with their inhibitory activity falling within the micromolar range. nih.gov
Furthermore, the coordination of hydrazone ligands with metal ions can influence their enzyme-inhibiting properties. For example, a hydrazone ligand, AG-41 , and its metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) were synthesized and evaluated for urease inhibition. jptcp.com Interestingly, the free ligand AG-41 and its precursor AG-40 exhibited outstanding inhibitory properties, surpassing that of the standard inhibitor Thiourea. jptcp.com However, the metal complexes, while still active, showed a moderate inhibitory effect, suggesting that the coordination to the metal ion can modulate the biological activity. jptcp.com
Molecular-Level Analysis of Ligand-Receptor Binding Interactions
Similarly, molecular docking investigations of novel quinazolin-4(3H)-one derivatives incorporating a hydrazone moiety were performed against E. coli DNA gyrase. mdpi.com These studies aimed to understand the binding affinity and the specific interactions within the enzyme's active site, providing a rational basis for their observed antimicrobial activity. mdpi.com
The interaction of metal complexes of hydrazide-hydrazones with biomacromolecules has also been explored. Some complexes have been shown to interact with DNA, potentially through an intercalative mode, and can also bind to proteins like bovine serum albumin (BSA). frontiersin.org The formation of these complexes can enhance properties like lipophilicity, which may lead to improved cellular uptake and, consequently, a more potent biological effect. frontiersin.org
Studies on Antimicrobial Efficacy (In Vitro, Non-Clinical Context)
The antimicrobial potential of this compound and its derivatives, especially Schiff bases and hydrazones, has been extensively studied against a variety of pathogens in non-clinical, in vitro settings. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. wisdomlib.orgresearchgate.netnih.gov
Hydrazide Schiff bases have shown significant antibacterial activity, with some compounds exhibiting considerable zones of inhibition against Escherichia coli and Staphylococcus aureus when compared to the standard antibiotic Amoxicillin. wisdomlib.org The introduction of different functional groups into the Schiff base structure can influence their antibacterial efficacy. wisdomlib.orgnih.gov For instance, certain hydrazone derivatives have displayed notable activity against methicillin-resistant S. aureus (MRSA). nih.gov
The antimicrobial activity of these compounds is often concentration-dependent. azjournalbar.com Studies on hydrazone Schiff bases derived from 4-aminodimethylbenzaldehyde revealed a preference for activity against Gram-positive pathogens. azjournalbar.com The structural features, including the aromatic rings and the hydrazone Schiff base moiety, are believed to contribute to their antibacterial action. azjournalbar.com
It is noteworthy that in some cases, the free hydrazone ligands have demonstrated greater biological viability than their corresponding metal complexes. azjournalbar.com However, complexation with metal ions can also enhance antimicrobial activity. researchgate.netnih.gov For example, a pyrimidine Schiff base and its Cu(II) and Co(II) complexes showed good biological activity against all tested bacteria and yeast strains. researchgate.net
The minimum inhibitory concentration (MIC) values for these compounds can vary widely, with some hydrazone and pyrazoline derivatives showing moderate activity with MICs in the range of 32-512 μg/mL. nih.govnih.gov More potent examples include a hydrazide-hydrazone derivative that showed two-fold higher activity against E. coli (MIC = 12.5 μg/mL) and S. aureus (MIC = 6.25 μg/mL) than ampicillin (B1664943). nih.gov
| Compound Type | Microorganism | Activity/Observation | Reference |
|---|---|---|---|
| Hydrazide Schiff Bases | E. coli, S. aureus | Significant inhibition zones compared to Amoxicillin. | wisdomlib.org |
| Hydrazone Derivative | MRSA | Notable antibacterial activity (MIC = 3.91 μg/mL). | nih.gov |
| Hydrazone Schiff Bases | Gram-positive pathogens | Concentration-dependent activity, preference for Gram-positive bacteria. | azjournalbar.com |
| Pyrimidine Schiff Base and its Cu(II), Co(II) complexes | Gram-positive bacteria, Gram-negative bacterium, yeast strains | Good biological activity against all tested strains. | researchgate.net |
| Hydrazide-hydrazone derivative | E. coli, S. aureus | Two-fold higher activity than ampicillin (MICs of 12.5 and 6.25 μg/mL, respectively). | nih.gov |
Inhibition of Microbial Growth Pathways and Specific Targets
The antimicrobial action of these compounds stems from their ability to interfere with essential microbial processes. One of the key mechanisms is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.com As mentioned, molecular docking studies have supported the potential of quinazolin-4(3H)-one derivatives bearing a hydrazone moiety to bind to and inhibit E. coli DNA gyrase. mdpi.com
Furthermore, hydrazone-based compounds are known to compromise microbial cell membranes and inhibit essential enzymes, leading to a disruption of normal cellular function and ultimately, cell death. nih.gov The chelation theory suggests that upon complexation with a metal ion, the polarity of the metal is reduced due to overlap with the ligand's orbitals, which increases the lipophilicity of the complex. This enhanced lipophilicity allows the complex to more easily penetrate the lipid layers of the microorganism, thereby increasing its efficacy. researchgate.net Other proposed mechanisms of microbial growth inhibition include the interference with glucose uptake and the inhibition of RNA and/or protein synthesis. researchgate.net
Studies on the inhibition of microbial growth and biofilm formation have shown that planktonic bacteria are generally more sensitive to antimicrobials than sessile bacteria within biofilms. nih.govmdpi.com This highlights the challenges in eradicating established microbial communities and the need for compounds that can effectively target both planktonic and biofilm-associated microbes.
Antioxidant Activity and Radical Scavenging Mechanisms
Hydrazone derivatives of this compound have been investigated for their antioxidant properties and their ability to scavenge free radicals. nih.gov These compounds can act as electron donors, which is indicative of their radical scavenging activity. nih.gov
Computational studies have explored the mechanisms by which hydrazone compounds scavenge radicals like the hydroperoxyl (HOO•) and methylperoxyl (CH3OO•) radicals. Three primary mechanisms have been considered: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov The favorability of each mechanism can depend on the solvent environment. For instance, HAT is often the preferred mechanism in the gas phase, while SPLET is favored in aqueous solutions. nih.gov
The antioxidant activity of these compounds is often compared to standard antioxidants like butylated hydroxyanisole (BHA). Some hydrazone derivatives have shown antioxidant activity comparable to or even better than BHA. nih.gov The radical scavenging activity is influenced by the molecular structure, with certain substitutions enhancing the antioxidant potential.
The antioxidant activity of plant extracts containing phenolic compounds like flavonoids and tannins is well-documented. phcog.com These compounds are known to scavenge free radicals in a dose-dependent manner. phcog.com Similarly, the antioxidant potential of pyrimidine derivatives is an active area of research. For example, 6-amino-5-hydroxy-2,3-dimethylpyrimidine-4(3Н)-one has been shown to interact with peroxyl radicals of tetrahydrofuran (B95107) and methyl oleate (B1233923) with high rate constants. stomuniver.ru
The methods used to evaluate antioxidant activity are diverse and include assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the ferric thiocyanate (B1210189) (FTC) method to assess the inhibition of lipid peroxidation. phcog.comthaiscience.info
| Compound/Derivative | Radical/System Studied | Mechanism/Observation | Reference |
|---|---|---|---|
| Hydrazone Compounds | HOO•, CH3OO• radicals | Scavenging via HAT, SET-PT, and SPLET mechanisms. Activity can be comparable to BHA. | nih.gov |
| 6-Amino-5-hydroxy-2,3-dimethylpyrimidine-4(3Н)-one | Peroxyl radicals of tetrahydrofuran and methyl oleate | High rate constants of interaction. | stomuniver.ru |
| Schima wallichii extracts (containing phenols and flavonoids) | DPPH, hydroxyl, superoxide, nitric oxide, ABTS radicals | Dose-dependent scavenging of various free radicals. | nih.gov |
| Hypericum species extracts (containing flavonoids and tannins) | DPPH, ABTS radicals, lipid peroxidation | Potent radical scavenging and inhibition of lipid peroxidation. | phcog.com |
Interactions with Nucleic Acids and Proteins: Unveiling Molecular Basis
The interaction of this compound derivatives with fundamental biological macromolecules like nucleic acids and proteins is a critical aspect of their mechanism of action. As previously noted, certain metal complexes of hydrazide-hydrazones have been found to bind to DNA, with intercalation being a proposed mode of interaction. frontiersin.org This binding can lead to DNA damage and trigger apoptotic pathways in cancer cells. frontiersin.org For example, a copper(II) complex was shown to induce DNA damage, leading to ROS-mediated mitochondrial dysfunction and apoptosis. frontiersin.org
In addition to DNA, these compounds can also interact with proteins. The binding of a tetranuclear copper complex to bovine serum albumin (BSA) has been reported, indicating that these molecules can be transported and distributed in biological systems via carrier proteins. frontiersin.org
The ability of hydrazone derivatives to inhibit enzymes, as discussed in section 6.1, is a direct consequence of their interaction with the protein structure of the enzyme. The formation of hydrogen bonds, hydrophobic interactions, and coordination with metal cofactors within the enzyme's active site are all crucial for their inhibitory effects. nih.gov
Furthermore, some hydrazone derivatives have been shown to inhibit the self-aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease. nih.gov This suggests a direct interaction with the amyloid peptides, preventing the formation of toxic oligomers and fibrils. nih.gov
Coordination Chemistry with Metal Ions for Bioinorganic Applications
The hydrazinyl and pyrimidine moieties of this compound and its derivatives make them excellent ligands for coordination with a variety of metal ions. This has led to the development of a rich coordination chemistry with significant potential for bioinorganic applications. nih.govresearchgate.net
Hydrazone ligands can act as bidentate or polydentate ligands, coordinating with metal ions through the azomethine nitrogen and the carbonyl oxygen (in its enolic form). researchgate.netnih.gov The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.govnih.gov This enhancement is often attributed to the chelation theory, as mentioned earlier. researchgate.net
A wide range of metal ions have been used to form complexes with these ligands, including transition metals like copper(II), nickel(II), cobalt(II), palladium(II), and zinc(II), as well as platinum(II). jptcp.comfrontiersin.orgresearchgate.netresearchgate.net The geometry of the resulting complexes can vary, including square planar, octahedral, and tetrahedral arrangements, depending on the metal ion and the ligand structure. researchgate.net
The coordination of pyrimidine-hydrazone strands with metal ions such as Pb(II), Zn(II), and Cu(II) can lead to the formation of different supramolecular architectures, including linear complexes and double helicates. otago.ac.nz These structural changes upon metal ion binding have been harnessed to create polymer gels that exhibit volume changes in response to specific metal ions, demonstrating their potential as chemical sensors or actuators. otago.ac.nz
The infrared spectra of these metal complexes provide valuable information about the coordination mode. For instance, a shift in the stretching frequencies of the C=N and C-O bonds can confirm the involvement of the azomethine nitrogen and the phenolic oxygen in coordination to the metal ion. jptcp.com
The biological applications of these metal complexes are diverse. They have been investigated for their antimicrobial, antifungal, and anticancer properties. frontiersin.orgresearchgate.netnih.gov The choice of both the ligand and the metal ion is crucial in designing complexes with desired therapeutic or diagnostic properties. nih.gov
Design Principles for Metal-Based Scaffolds
The hydrazinyl moiety of this compound is a key functional group for the construction of metal-based scaffolds. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazone derivatives. These hydrazones, possessing an imine group (-N=CH-), are excellent chelating agents for a variety of metal ions. The design of these metal-based scaffolds is guided by several key principles:
Choice of Metal Ion: The selection of the metal ion is crucial as it directly influences the geometry, stability, and biological activity of the resulting complex. Transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are frequently employed due to their diverse coordination geometries (e.g., octahedral, tetrahedral, square planar) and their roles as essential trace elements in biological systems. nih.gov The redox activity of metals like copper can also be harnessed to induce biological effects such as DNA cleavage or the generation of reactive oxygen species (ROS). mdpi.com
Ligand Modification: The biological properties of the metal complexes can be fine-tuned by modifying the structure of the this compound ligand. Introducing different substituents on the pyrimidine ring or on the aromatic ring of the aldehyde/ketone used to form the hydrazone can alter the steric and electronic properties of the ligand, thereby affecting its coordination behavior and the biological activity of the complex. This can lead to enhanced antimicrobial or anticancer activity. ekb.egnih.gov
Coordination Mode: Hydrazone derivatives of this compound can act as bidentate or tridentate ligands, coordinating to the metal ion through the azomethine nitrogen, a phenolic oxygen (if present in the aldehyde/ketone moiety), and a nitrogen atom from the pyrimidine ring. jptcp.com The resulting chelate rings enhance the stability of the complex. The geometry of the complex is dictated by the coordination number of the metal ion and the nature of the ligand. For instance, a pyrimidine hydrazide ligand was found to act as a neutral bidentate ligand, resulting in an octahedral geometry for its metal complexes. ekb.eg
The synthesis of these metal complexes typically involves the reaction of a metal salt with the pre-synthesized hydrazone ligand in a suitable solvent. Characterization is performed using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis, as well as elemental analysis and magnetic susceptibility measurements to confirm the structure and coordination environment of the metal ion. jptcp.com
Structure-Activity Relationship (SAR) Exploration for Biological Targets
The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds by identifying the key structural features responsible for their biological effects. The position and nature of substituents on the pyrimidine ring and any associated side chains can profoundly influence their interaction with biological targets. nih.gov
For instance, in a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives evaluated for their antiproliferative activity, the substitution pattern on the phenyl ring attached to the hydrazinyl moiety played a significant role in their potency. nih.gov
Table 1: SAR of Selected 6-Hydrazinyl-2,4-Bismorpholino Pyrimidine Derivatives as Anticancer Agents nih.gov
| Compound | Substitution on Phenyl Ring | IC50 (µM) against H460 cell line |
| 5c | 2-cyano | 0.07 |
| 5j | 3-cyano | 0.05 |
| 1 | Unsubstituted | 9.52 |
The data clearly indicates that the introduction of a cyano group on the benzene (B151609) ring dramatically enhances the antiproliferative activity against the H460 cancer cell line. nih.gov Specifically, compound 5j , with a cyano group at the 3-position of the benzene ring, exhibited the most potent activity, being significantly more active than the unsubstituted parent compound. nih.gov This suggests that the electronic properties and the specific location of the substituent are critical for the observed biological effect.
Similarly, in the context of antimicrobial activity, the chelation of metal ions to pyrimidine hydrazide ligands has been shown to enhance their efficacy compared to the free ligand. ekb.eg The increased lipophilicity and altered electronic distribution upon complexation are thought to be responsible for this enhancement.
The general principles derived from SAR studies of pyrimidine derivatives can be summarized as follows:
Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring are paramount in determining the type and extent of biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic density of the ring system, influencing its interaction with biological macromolecules. nih.gov
The Hydrazinyl/Hydrazone Moiety: This group serves as a critical linker and a point for diversification. Modifications at this position, such as the formation of different hydrazones, can lead to compounds with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov
Peripheral Groups: Substituents on aromatic rings or other groups attached to the core scaffold can significantly impact activity through steric and electronic effects, as well as by influencing properties like solubility and lipophilicity.
Applications in Advanced Materials and Catalysis
Utilization as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atoms within the pyrimidine (B1678525) ring and the hydrazinyl group of 4-hydrazinyl-6-methoxypyrimidine and its derivatives make them excellent ligands for coordinating with metal ions. This property is extensively utilized in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs).
The hydrazone derivatives of pyrimidines are particularly effective in forming stable complexes with various metal ions. For instance, ditopic pyrimidine-hydrazone strands have been shown to react with lead(II) and zinc(II) salts to form a range of supramolecular architectures, including linear complexes and [2 × 2] grid-like structures. researchgate.net The formation of these architectures is influenced by the metal-to-ligand ratio and the coordination sphere of the metal ion. researchgate.net The flexibility of the pyrimidine-hydrazone linkage, which can adopt a cisoid conformation, and the ability of other functional groups on the ligand to bind to the metal ion are crucial for the self-assembly of these complex structures. researchgate.net
Furthermore, the incorporation of functional groups like those found in this compound into the organic linkers of MOFs can impart specific properties to the resulting material. For example, MOFs constructed with linkers containing pyridyl and terpyridine moieties have demonstrated catalytic activity in organic reactions such as the hydroboration of alkynes. rsc.org Similarly, the use of mixed-linker strategies, combining carboxylate and hydrazone linkers, has led to the synthesis of zinc-based MOFs with interpenetrated, pillar-layered structures that exhibit selective gas adsorption properties. researchgate.net These examples highlight the potential of pyrimidine-based ligands in designing functional MOFs for applications in catalysis and separation.
A series of molybdenum(VI) oxide-organic frameworks have been prepared using N-donor tectons that include 1,2,4-triazol-4-yl sites. rsc.orgresearchgate.net In these structures, the triazole group acts as a bridge between two molybdenum ions. researchgate.net
| Metal Ion | Ligand Type | Resulting Architecture | Reference |
| Lead(II) | Ditopic pyrimidine-hydrazone | Linear complexes, [2x2] grids | researchgate.net |
| Zinc(II) | Ditopic pyrimidine-hydrazone | Linear complexes | researchgate.net |
| Iron(II) | 4′-pyridyl-2,2′:6′,2′′-terpyridine | 2D grid-like framework | rsc.org |
| Zinc(II) | Carboxylate and Hydrazone | Interpenetrated, pillar-layered | researchgate.net |
| Molybdenum(VI) | 1,2,4-triazole | Oxide-organic frameworks | rsc.orgresearchgate.net |
Precursors for Polymeric Materials with Tailored Electronic or Optical Properties
Derivatives of this compound are valuable precursors for synthesizing polymeric materials with specific electronic or optical characteristics. The inherent electronic properties of the pyrimidine ring system, combined with the reactivity of the hydrazinyl group, allow for the creation of conjugated polymers with potential applications in organic electronics.
The electronic and optical properties of these materials can be fine-tuned by modifying the chemical structure of the pyrimidine precursor. For example, the introduction of different substituents on the pyrimidine ring can alter the energy levels of the resulting polymer, thereby influencing its light absorption and emission properties. Research into derivatives of 4-hydrazinyl-6-methoxy-2,5-dimethylpyrimidine (B11917245) has indicated their potential in the development of organic electronics and photonic devices due to their favorable electronic properties. smolecule.com
Applications in Supramolecular Chemistry and Self-Assembly Principles
The principles of supramolecular chemistry, which involve the spontaneous organization of molecules into well-defined structures through non-covalent interactions, are central to the applications of this compound derivatives. The hydrazone functional group is particularly well-suited for directing self-assembly processes.
The self-assembly of these molecules is driven by a combination of hydrogen bonding, π-π stacking interactions, and metal coordination. For instance, a 1,2,4-triazolo[1,5-a]pyrimidine derivative has been shown to self-assemble into supramolecular microfibers that exhibit blue organic light-emitting properties. nih.gov This self-assembly is facilitated by cooperative weak and non-covalent bonds. nih.gov The ability to control the self-assembly process through external stimuli, such as pH changes, opens up possibilities for creating "smart" nanomaterials with multi-stimuli responsiveness. researchgate.net
Role as Organocatalysts or Supports in Organic Transformations
While direct applications of this compound as an organocatalyst are not extensively documented in the provided search results, the broader class of hydrazones and related nitrogen-containing heterocyclic compounds are known to play roles in catalysis. They can act as ligands for metal catalysts or, in some cases, function as metal-free organocatalysts.
Mechanistic Studies of Catalytic Activity
Mechanistic studies of reactions involving hydrazone derivatives have provided insights into their catalytic potential. For example, the copper-catalyzed reaction of N-monosubstituted hydrazones with carbon tetrabromide has been investigated. mdpi.com The study revealed the involvement of N-centered radicals as key intermediates, which can undergo different reaction pathways leading to the formation of either dibromodiazadienes or dibromostyrenes. mdpi.com Understanding such reaction mechanisms is crucial for designing new catalytic systems based on hydrazone scaffolds.
Development of Chemical Sensors and Probes Based on this compound Derivatives
The ability of this compound derivatives to form colored or fluorescent complexes with specific analytes makes them promising candidates for the development of chemical sensors and probes. The change in optical properties upon binding can be used for the detection and quantification of various chemical species. Although the direct use of this compound for this purpose is not detailed in the provided results, the underlying chemical principles are well-established within the broader family of pyrimidine and hydrazone compounds.
Optoelectronic Material Development and Photovoltaic Applications
The electronic properties of materials derived from this compound make them suitable for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). smolecule.commdpi.com The efficiency of these devices is highly dependent on the charge transport and light-emitting characteristics of the organic materials used.
In the realm of photovoltaics, organic materials are utilized to convert sunlight into electricity. mdpi.com The advantages of using organic materials in solar cells include their potential for low-cost, large-area manufacturing and mechanical flexibility. mdpi.com While specific applications of this compound in photovoltaics are not detailed, its derivatives represent a class of materials with the potential to contribute to the advancement of organic solar cell technology. smolecule.com
| Application Area | Key Feature | Example Compound/System | Reference |
| Organic Electronics | Favorable electronic properties | 4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine derivatives | smolecule.com |
| Organic Light-Emitting Diodes (OLEDs) | Improved charge balance | 4,6-bis(4-di(4-methoxyphenyl) amino) phenyl)-2-phenylpyrimidine | mdpi.com |
| Organic Solar Cells (OSCs) | Potential for low-cost, flexible devices | General organic materials | mdpi.com |
Future Research Trajectories and Synthetic Innovations
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of heterocyclic chemistry, with a continuous drive towards greener and more efficient methods. sustainability-directory.comresearchgate.netacs.org For 4-hydrazinyl-6-methoxypyrimidine, future synthetic strategies are likely to move away from traditional, often harsh, reaction conditions towards more sustainable alternatives.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various pyrimidine derivatives. researchgate.net Applying microwave irradiation to the synthesis of this compound could offer a more efficient route to this compound.
Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, leading to improved safety, scalability, and product consistency. numberanalytics.comnih.gov The development of a flow-based synthesis for this compound would represent a significant advancement in its production. nih.govacs.org
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. nih.govjocpr.com Exploring enzymatic routes, potentially using enzymes from thermophiles which exhibit high stability, for the synthesis of pyrimidine precursors or the direct introduction of the hydrazinyl group could provide a highly sustainable manufacturing process. nih.gov
Solvent-Free and Water-Based Syntheses: Minimizing or eliminating the use of hazardous organic solvents is a key principle of green chemistry. numberanalytics.com Research into solid-state reactions or conducting the synthesis in water would significantly reduce the environmental impact of producing this compound. tandfonline.com
A comparison of potential synthetic methodologies is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
| Methodology | Advantages | Potential Challenges for this compound |
|---|---|---|
| Microwave-Assisted | Rapid, higher yields, energy efficient. researchgate.net | Optimization of reaction conditions to avoid side reactions with the reactive hydrazinyl group. |
| Flow Chemistry | High control, scalable, safe. numberanalytics.comnih.gov | Initial setup costs, potential for clogging with solid intermediates. |
| Biocatalysis | High selectivity, mild conditions, eco-friendly. nih.govjocpr.com | Enzyme discovery and engineering for specific substrate acceptance. |
Development of High-Throughput Derivatization and Screening Platforms
The hydrazinyl group in this compound is a versatile functional handle for creating large libraries of derivatives. High-throughput synthesis and screening platforms are essential for exploring the chemical space around this scaffold and identifying compounds with desired properties.
Future developments in this area will likely involve:
Automated Synthesis Platforms: Robotic systems can perform repetitive synthesis tasks, enabling the rapid generation of a diverse range of derivatives from a common precursor like this compound. sigmaaldrich.comrsc.orgyoutube.com These platforms can handle various reaction types, including acylations, alkylations, and condensations with carbonyl compounds to form hydrazones.
DNA-Encoded Libraries (DELs): This technology allows for the creation and screening of massive libraries of compounds where each molecule is tagged with a unique DNA barcode. acs.org A DEL approach based on the this compound scaffold could be employed to screen for binders to a wide range of biological targets.
Microfluidic-Based Screening: Microfluidic systems enable high-throughput screening of reactions and biological assays at the microliter scale, significantly reducing reagent consumption and time. acs.org
The integration of these platforms would allow for the efficient discovery of new derivatives with potential applications in medicinal chemistry and materials science.
Advanced Computational Design for Targeted Material and Biological Applications
Computational chemistry and molecular modeling are indispensable tools for predicting the properties of new molecules and guiding synthetic efforts. For this compound, computational design can accelerate the discovery of derivatives with specific functionalities.
Key computational approaches include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netnih.govjchemrev.com This can help in understanding its chemical behavior and in designing molecules with desired electronic properties for applications in materials science. researchgate.netjchemrev.com
Molecular Docking and Dynamics: These techniques are crucial in drug discovery for predicting the binding of small molecules to biological targets. nih.govrsc.org By modeling the interactions of this compound derivatives with the active sites of enzymes or receptors, researchers can prioritize the synthesis of compounds with high predicted affinity and selectivity.
QSAR (Quantitative Structure-Activity Relationship) Modeling: QSAR models can be developed to correlate the structural features of a series of pyrimidine derivatives with their observed biological activity or material properties. mdpi.com This allows for the in silico prediction of the properties of unsynthesized compounds.
Table 2: Computational Approaches for the Design of Pyrimidine Derivatives
| Computational Method | Application for this compound Derivatives |
|---|---|
| Quantum Chemical Calculations | Prediction of electronic properties (e.g., for organic electronics), reaction mechanisms, and spectroscopic data. researchgate.netnih.govjchemrev.com |
| Molecular Docking | Identification of potential biological targets and prediction of binding modes and affinities. nih.govrsc.org |
| Molecular Dynamics | Simulation of the dynamic behavior of derivatives in a biological environment or material matrix. |
Integration of this compound Scaffolds into Emerging Chemical Fields
The unique structural features of this compound make it an attractive building block for creating novel materials with advanced functions.
Emerging fields where this scaffold could be integrated include:
Supramolecular Chemistry: The hydrogen bonding capabilities of the hydrazinyl group and the nitrogen atoms in the pyrimidine ring make this molecule a candidate for the construction of self-assembling supramolecular structures. wikipedia.orgresearchgate.net These could have applications in areas such as sensing, catalysis, and drug delivery.
Covalent Organic Frameworks (COFs): Pyrimidine units have been incorporated into COFs to create materials with high porosity and stability. researchgate.netrsc.org The functional groups of this compound could be used to anchor the molecule within a COF structure or to post-synthetically modify the framework, leading to materials for gas storage, separation, or catalysis. rsc.orgpatsnap.com
Organic Electronics: Pyrimidine-based compounds are known for their electron-deficient nature, making them suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The electronic properties of this compound derivatives could be tuned by modifying the substituents to create new materials for these applications.
Sustainability and Environmental Considerations in the Compound's Life Cycle
A holistic approach to the development of this compound and its applications requires a thorough consideration of its entire life cycle, from synthesis to disposal.
Key aspects of sustainability to be addressed include:
Green Chemistry Metrics: The "greenness" of the synthetic process can be quantified using metrics such as Process Mass Intensity (PMI) and E-Factor, which measure the amount of waste generated per kilogram of product. acs.orgresearchgate.net The goal would be to develop a synthesis with a low PMI, indicating high resource efficiency. acs.org
Life Cycle Assessment (LCA): A comprehensive LCA would evaluate the environmental impact of this compound from cradle to grave, including the extraction of raw materials, manufacturing, use, and end-of-life. wikipedia.orgnih.gov This would identify the major contributors to its environmental footprint and guide the development of more sustainable alternatives. wikipedia.org
Biodegradability and Ecotoxicity: For applications where the compound or its derivatives may be released into the environment, it is crucial to assess their biodegradability and potential toxicity to aquatic and terrestrial organisms. Designing for degradation would be a key future research direction.
By focusing on these future research trajectories and synthetic innovations, the scientific community can fully exploit the potential of the this compound scaffold in a sustainable and responsible manner.
Q & A
Basic Research Question
- NMR : <sup>1</sup>H NMR distinguishes hydrazinyl protons (δ 3.5–5.0 ppm as broad singlets) and methoxy groups (δ 3.3–3.8 ppm). <sup>13</sup>C NMR confirms substitution patterns on the pyrimidine ring (e.g., C-4 hydrazinyl vs. C-6 methoxy).
- HPLC-MS : Reversed-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) resolves polar intermediates. High-resolution MS validates molecular formulas (e.g., C5H7N4O for this compound) .
What are the reactivity patterns of this compound in functionalization reactions?
Advanced Research Question
The hydrazinyl group undergoes condensation with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, useful in heterocyclic synthesis (e.g., pyrazoles) . Methoxy groups are susceptible to demethylation under acidic conditions (e.g., HBr in acetic acid) to yield hydroxyl derivatives, enabling further functionalization . Competitive reactivity between hydrazinyl and methoxy groups requires careful pH control to avoid side reactions.
How does this compound interact with biological targets, and what assays validate these interactions?
Advanced Research Question
While direct biological data for this compound is limited, structurally analogous pyrimidines show activity against enzymes like dihydrofolate reductase (DHFR). In vitro assays include:
- Fluorescence quenching : To study binding with DNA/RNA.
- Enzyme inhibition assays : Using UV-Vis spectroscopy to monitor NADPH oxidation in DHFR-coupled systems .
- Molecular docking : Preliminary studies with AutoDock Vina can predict binding affinities to guide experimental validation .
What are the stability and storage requirements for this compound?
Basic Research Question
The compound is hygroscopic and light-sensitive. Recommended storage:
- Temperature : –20°C under inert gas (argon/nitrogen).
- Solubility : Stable in DMSO or ethanol for short-term use (≤1 week).
- Decomposition risks : Avoid strong oxidizers (e.g., KMnO4) and acidic/basic conditions .
How can computational methods (DFT, MD simulations) predict the electronic properties of this compound?
Advanced Research Question
- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate reactivity .
- MD simulations : GROMACS can model solvation effects in aqueous/PBS buffers, predicting aggregation tendencies .
How do contradictory reports on synthetic yields arise, and what strategies mitigate these discrepancies?
Advanced Research Question
Discrepancies in yields (e.g., 40–70% in hydrazine reactions) stem from:
- Impurity of precursors : HPLC purity ≥95% is critical.
- Oxygen sensitivity : Use of Schlenk lines for air-free conditions improves reproducibility .
- Workup protocols : Extract hydrazine byproducts with ethyl acetate before crystallization.
What analytical strategies differentiate this compound from its isomers or degradation products?
Advanced Research Question
- Tandem MS/MS : Fragmentation patterns (e.g., loss of NH2NH2 at m/z 30) distinguish hydrazinyl from amino groups.
- X-ray crystallography : Resolves tautomerism (e.g., hydrazine vs. hydrazone forms) .
What role does this compound play in synthesizing fused heterocycles?
Advanced Research Question
The compound serves as a precursor for:
- Pyrazolo[3,4-d]pyrimidines : Via cyclocondensation with β-diketones .
- Triazines : Reaction with nitrous acid yields triazinyl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
